molecular formula C8H9N9 B3550360 1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine

1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine

Cat. No. B3550360
M. Wt: 231.22 g/mol
InChI Key: VOLLLKJBQRNVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine, also known as MTA, is a compound that has been extensively studied for its potential applications in scientific research. MTA is a potent inhibitor of adenosine kinase, an enzyme that plays a crucial role in the regulation of adenosine levels in the brain. In

Mechanism of Action

1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine is a potent inhibitor of adenosine kinase, which is an enzyme that plays a crucial role in the regulation of adenosine levels in the brain. Adenosine kinase is responsible for the breakdown of adenosine, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the brain, which can have a range of effects on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. One of the most prominent effects of this compound is the increase in adenosine levels in the brain. Adenosine is a neurotransmitter that plays a crucial role in regulating neuronal activity, and its levels are tightly regulated by adenosine kinase. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the brain, which can have a range of effects on neuronal activity. This compound has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine is its potency as an adenosine kinase inhibitor. This compound has been shown to be a highly effective inhibitor of adenosine kinase, which makes it an attractive compound for use in scientific research. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine. One area of research is the potential use of this compound in the treatment of neurological disorders. This compound has been shown to increase the levels of adenosine in the brain, which can have a range of effects on neuronal activity. This makes this compound a promising compound for the treatment of disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of research is the development of new and more potent adenosine kinase inhibitors. This compound is a highly effective inhibitor of adenosine kinase, but there is still room for improvement in terms of potency and selectivity. Finally, there is a need for further research on the toxicity of this compound and its potential side effects, in order to ensure its safe use in scientific research.

Scientific Research Applications

1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to increase the levels of adenosine in the brain. Adenosine is a neurotransmitter that plays a crucial role in regulating neuronal activity, and its levels are tightly regulated by adenosine kinase. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the brain, which can have a range of effects on neuronal activity.

properties

IUPAC Name

1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N9/c1-4-2-5(16-7(10)14-6(9)15-16)17-8(13-4)11-3-12-17/h2-3H,1H3,(H4,9,10,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLLLKJBQRNVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3C(=NC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 2
Reactant of Route 2
1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 3
Reactant of Route 3
1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 4
1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 5
1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 6
1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine

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